4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine
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Overview
Description
4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine: is an organic compound that features a chloro-substituted phenyl ring and a tetrahydrofuran-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine typically involves the reaction of 4-chloroaniline with tetrahydrofuran-2-ylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated phenylamine.
Substitution: Hydroxy or alkoxy-substituted phenylamine.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tetrahydrofuran-2-ylmethoxy groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.
Comparison with Similar Compounds
4-Chloroaniline: Shares the chloro-substituted phenyl ring but lacks the tetrahydrofuran-2-ylmethoxy group.
Tetrahydrofuran-2-ylmethanol: Contains the tetrahydrofuran-2-ylmethoxy group but lacks the chloro-substituted phenyl ring.
Uniqueness: 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine is unique due to the combination of both the chloro-substituted phenyl ring and the tetrahydrofuran-2-ylmethoxy group, which imparts distinct chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-3-(oxolan-2-ylmethoxy)aniline |
InChI |
InChI=1S/C11H14ClNO2/c12-10-4-3-8(13)6-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 |
InChI Key |
ARSPICZVXODHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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